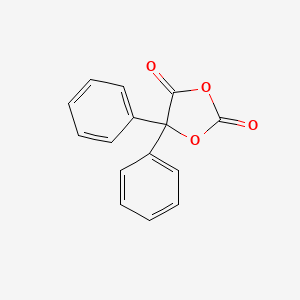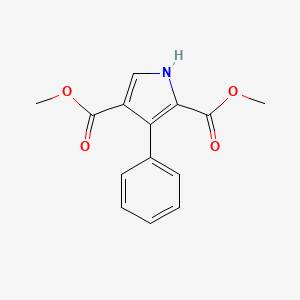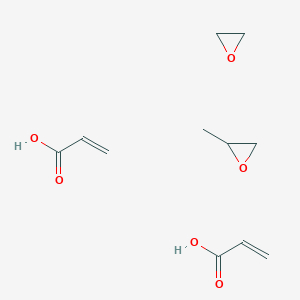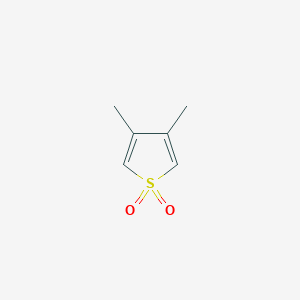
Thiophene, 3,4-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3,4-dimethyl-, 1,1-dioxide is a heterocyclic organic compound. It consists of a five-membered aromatic ring with four carbon atoms and a sulfur atom, with two methyl groups attached at the 3 and 4 positions and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be synthesized through the oxidation of thiophenes. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert thiophene derivatives into their corresponding dioxides . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of catalysts and advanced purification techniques ensures the production of high-quality thiophene dioxides suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent thiophene, partially reduced thiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Aplicaciones Científicas De Investigación
Thiophene, 3,4-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be compared with other similar compounds, such as:
Thiophene: The parent compound without the sulfone group.
Thiophene, 2,5-dimethyl-, 1,1-dioxide: A similar compound with methyl groups at different positions.
Furan: An analogous compound with an oxygen atom instead of sulfur.
Pyrrole: An analogous compound with a nitrogen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
52001-20-4 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
3,4-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3 |
Clave InChI |
ZAVLAKVHPSKNCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CS(=O)(=O)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


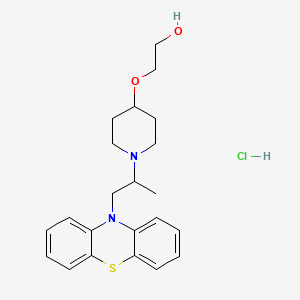


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
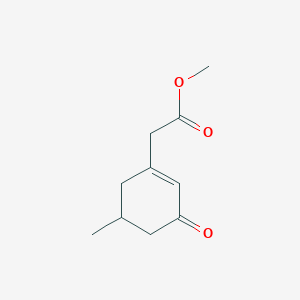
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
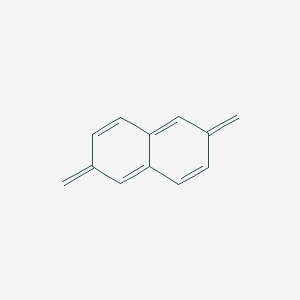
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
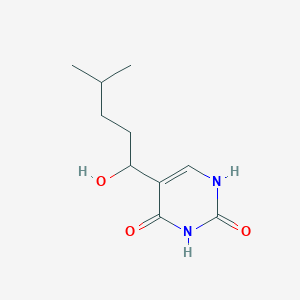
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
